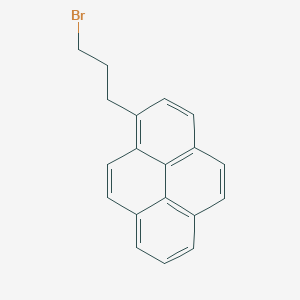
3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate is a chemical compound characterized by its unique structure, which includes multiple chlorine atoms and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate typically involves the reaction of 2,5-dichlorobenzaldehyde with ethylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to higher purity and better control over the product’s properties.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its reactivity and applications.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving phosphonates.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its bioactivity and therapeutic potential.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism by which 3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2,2,2-trifluoroacetophenone: This compound shares structural similarities but differs in its functional groups and reactivity.
2,3-Dichlorophenylpiperazine: Another related compound, used in different applications due to its distinct chemical properties.
Uniqueness
3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate is unique due to its combination of chlorine atoms and a phosphonate group, which confer specific reactivity and potential applications not found in similar compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile tool in scientific research.
Properties
CAS No. |
59149-61-0 |
|---|---|
Molecular Formula |
C11H10Cl4O3P- |
Molecular Weight |
363.0 g/mol |
IUPAC Name |
[3,3-dichloro-2-(2,5-dichlorophenyl)prop-2-enoxy]-ethylphosphinate |
InChI |
InChI=1S/C11H11Cl4O3P/c1-2-19(16,17)18-6-9(11(14)15)8-5-7(12)3-4-10(8)13/h3-5H,2,6H2,1H3,(H,16,17)/p-1 |
InChI Key |
BZUGTQCITBENTC-UHFFFAOYSA-M |
Canonical SMILES |
CCP(=O)([O-])OCC(=C(Cl)Cl)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Ethyl(propyl)amino]phenol](/img/structure/B14604188.png)


![Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14604196.png)




![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)



